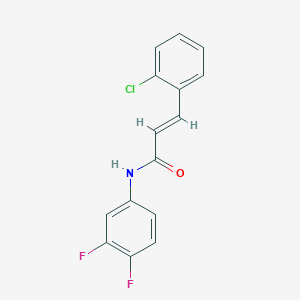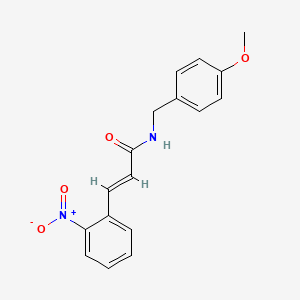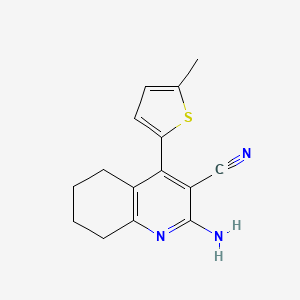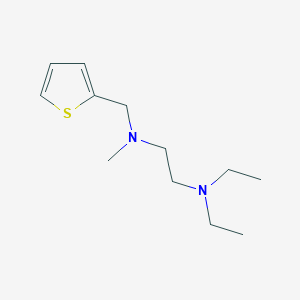
3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide (CPDA) is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. CPDA is a member of the acrylamide family and is structurally similar to other acrylamide derivatives such as acrylamide, N-methylacrylamide, and N-isopropylacrylamide.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are involved in inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of prostaglandins. This compound has also been shown to induce apoptosis in cancer cells by activating the p53 pathway. This compound has been shown to have antiviral activity against HIV and hepatitis C. This compound has been shown to have low toxicity and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has low toxicity and is well-tolerated in animal studies. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. However, this compound also has limitations for lab experiments. This compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. This compound may also have off-target effects that need to be further studied.
Future Directions
There are several future directions for the study of 3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide. This compound can be further studied for its potential use in the treatment of various diseases such as cancer, HIV, and hepatitis C. This compound can also be further studied for its potential use as a diagnostic tool for cancer and other diseases. The mechanism of action of this compound can be further studied to better understand its effects on various enzymes and signaling pathways. This compound can also be further optimized to increase its potency and selectivity for specific targets.
Synthesis Methods
3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzaldehyde with 3,4-difluoroaniline to form 2-chloro-N-(3,4-difluorophenyl)benzamide. The resulting compound is then reacted with acryloyl chloride to form this compound. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
Scientific Research Applications
3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied for its potential use in the treatment of various diseases such as cancer, HIV, and hepatitis C. This compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO/c16-12-4-2-1-3-10(12)5-8-15(20)19-11-6-7-13(17)14(18)9-11/h1-9H,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUDSZZZAMABRS-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
![N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865418.png)
![3,4-dimethoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865419.png)




![1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5865463.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5865480.png)

![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)

![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)